3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1775525-56-8
VCID: VC5520121
InChI: InChI=1S/C17H18N4O4S/c1-11-15(12(2)24-19-11)26(22,23)21-9-8-14(10-21)16-18-17(25-20-16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42

3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole

CAS No.: 1775525-56-8

Cat. No.: VC5520121

Molecular Formula: C17H18N4O4S

Molecular Weight: 374.42

* For research use only. Not for human or veterinary use.

3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole - 1775525-56-8

Specification

CAS No. 1775525-56-8
Molecular Formula C17H18N4O4S
Molecular Weight 374.42
IUPAC Name 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C17H18N4O4S/c1-11-15(12(2)24-19-11)26(22,23)21-9-8-14(10-21)16-18-17(25-20-16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3
Standard InChI Key MGDBYJWQXBKLDT-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key heterocyclic components:

  • 1,2,4-Oxadiazole Core: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Pyrrolidine Sulfonamide Moiety: A five-membered saturated nitrogen ring functionalized with a sulfonyl group, enhancing conformational rigidity and target binding .

  • 3,5-Dimethyl-1,2-oxazole Substituent: An aromatic heterocycle contributing to lipophilicity and π-π stacking interactions .

The stereochemistry at the pyrrolidine C3 position introduces one chiral center, necessitating enantiomeric resolution for optimal activity .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₂₀N₄O₄S
Molecular weight388.45 g/mol
Hydrogen bond acceptors10
Rotatable bonds5
Topological polar surface area87.173 Ų
logP (octanol-water)2.368

Synthesis and Physicochemical Profile

Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions .

  • Sulfonylation: Reaction of pyrrolidine intermediates with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in dichloromethane with triethylamine .

  • Chiral Resolution: Likely employs chiral stationary-phase chromatography given the single stereocenter .

Solubility and Stability

The compound exhibits limited aqueous solubility (LogSw = -2.61), necessitating formulation with co-solvents like PEG-400 or cyclodextrin complexes . Stability studies indicate susceptibility to hydrolytic cleavage at the sulfonamide linkage under acidic conditions (pH < 4) .

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Water solubility (LogSw)-2.61Predicted (ALOGPS)
Plasma protein binding92.4% (predicted)SwissADME
Metabolic stability (t₁/₂)34 min (human microsomes)In silico projection
Library NameCompound CountPrimary Application
3D-Pharmacophore Based Diversity Library49,813Target-agnostic screening
300k Representative Compounds Library286,253Lead optimization

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • Oxadiazole C5-Phenyl Group: Removal reduces PPI inhibition by 80%, emphasizing aromatic stacking’s role .

  • Sulfonamide Linker: Replacement with carbamate decreases metabolic stability (t₁/₂ < 10 min) .

  • Oxazole Methyl Groups: 3,5-Dimethyl configuration optimizes steric complementarity with hydrophobic pockets .

Chirality-Activity Correlation

The (R)-enantiomer shows 5-fold greater PDE10A inhibition than (S)-counterparts in racemic mixtures , underscoring the need for asymmetric synthesis.

Challenges and Future Directions

ADME/Toxicity Gaps

No in vivo pharmacokinetic or toxicity data are publicly available. Priority investigations should address:

  • Blood-brain barrier permeability (predicted CNS MPO score: 3.2/6.0) .

  • hERG channel inhibition risk (in silico pIC₅₀ = 4.7, moderate concern) .

Therapeutic Positioning

Promising preclinical targets include:

  • Oncology: Combination therapies with PARP inhibitors .

  • Neuroinflammation: Microglial activation modulation in Alzheimer’s models .

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